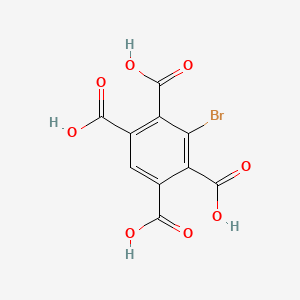
1,2,4-Tribromo-7-chloro-3H-phenoxazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Tribromo-7-chloro-3H-phenoxazin-3-one is a chemical compound belonging to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy
Métodos De Preparación
The synthesis of 1,2,4-Tribromo-7-chloro-3H-phenoxazin-3-one involves multiple steps, typically starting with the bromination and chlorination of phenoxazine derivatives. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures and solvents to ensure the desired substitution on the phenoxazine ring . Industrial production methods may involve large-scale bromination and chlorination processes, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1,2,4-Tribromo-7-chloro-3H-phenoxazin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2,4-Tribromo-7-chloro-3H-phenoxazin-3-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex phenoxazine derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties, particularly in the development of new chemotherapy drugs.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore structure.
Mecanismo De Acción
The mechanism of action of 1,2,4-Tribromo-7-chloro-3H-phenoxazin-3-one involves its interaction with cellular components. In biological systems, it may act as a multidrug resistance modulator, affecting the efflux of drugs from cancer cells and enhancing the efficacy of chemotherapy . The molecular targets and pathways involved include the inhibition of specific enzymes and interference with DNA replication processes.
Comparación Con Compuestos Similares
1,2,4-Tribromo-7-chloro-3H-phenoxazin-3-one can be compared with other phenoxazine derivatives such as:
Actinomycin D: Known for its strong antitumor properties and use in chemotherapy.
Phenothiazines: Used in medicine as antipsychotic and antiemetic agents.
Other halogenated phenoxazines: These compounds share similar structural features but differ in their specific halogen substitutions, leading to variations in their chemical and biological properties.
Propiedades
Número CAS |
832733-86-5 |
|---|---|
Fórmula molecular |
C12H3Br3ClNO2 |
Peso molecular |
468.32 g/mol |
Nombre IUPAC |
1,2,4-tribromo-7-chlorophenoxazin-3-one |
InChI |
InChI=1S/C12H3Br3ClNO2/c13-7-8(14)11(18)9(15)12-10(7)17-5-2-1-4(16)3-6(5)19-12/h1-3H |
Clave InChI |
KEUZIDXSPFEAKO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)OC3=C(C(=O)C(=C(C3=N2)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(1,3,2-Benzodithiaborol-2-ylsulfanyl)phenyl]sulfanyl-1,3,2-benzodithiaborole](/img/structure/B14201674.png)
![9-Methyl-2-phenyl-3H,7H-pyrano[3,2-g][1,4]benzoxazine-3,7-dione](/img/structure/B14201679.png)
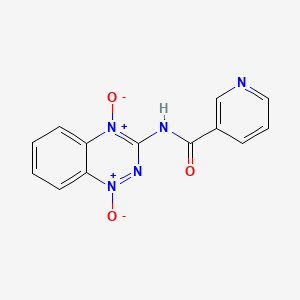
![9H-Carbazole, 9-[(ethenyloxy)methyl]-3-iodo-](/img/structure/B14201700.png)

![5-Azido-N-[(benzyloxy)carbonyl]-L-norvalyl-L-phenylalaninamide](/img/structure/B14201708.png)
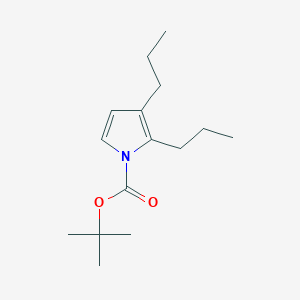
![2-Propynamide, N-[1-(3-nitro-2-pyridinyl)-3-pyrrolidinyl]-3-phenyl-](/img/structure/B14201729.png)
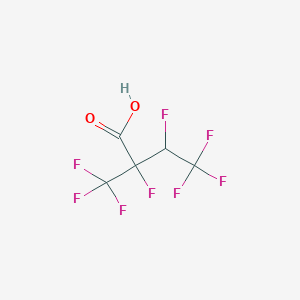
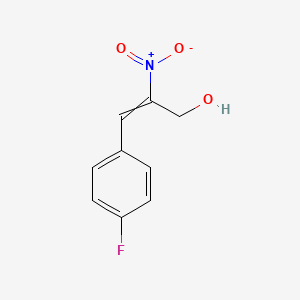
![N-[(6-Phenylpyridin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B14201746.png)
![1-(4-Chlorophenyl)-2-{[(2,4-dimethoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B14201751.png)
